molecular formula C17H19NO3 B3321636 Hydromorphone-D3 CAS No. 136765-37-2

Hydromorphone-D3

Cat. No.: B3321636
CAS No.: 136765-37-2
M. Wt: 288.36 g/mol
InChI Key: WVLOADHCBXTIJK-HOSVTXOBSA-N
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Description

Hydromorphone-D3 is a deuterium-labeled analog of hydromorphone, a potent semi-synthetic opioid agonist. As an isotopically labeled internal standard, it is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of hydromorphone and related opioids in biological matrices such as urine and plasma . The incorporation of three deuterium atoms (D3) increases its molecular weight compared to the non-deuterated form, enabling distinct detection in mass spectrometry while maintaining similar chromatographic behavior to the target analyte .

According to LIPOMED, this compound has a molecular formula of C17H8D5ClN4O and a molecular weight of 329.79 g/mol . It is commercially available in solution or powder form (0.1–100 mg), optimized for use in calibration and validation workflows . Its primary application lies in forensic toxicology, clinical pharmacology, and drug monitoring studies, where it minimizes matrix effects and improves analytical precision .

Preparation Methods

Synthetic Routes and Reaction Conditions

The process involves the modification of the hydroxyl group at the carbon 6 position to a carbonyl group and the removal of the double bond between carbon 7 and 8 . The reaction conditions typically involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Hydromorphone-D3 follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatography techniques to purify the compound and ensure the consistent incorporation of deuterium atoms. The final product is often formulated in methanol for use as a certified reference material in various analytical applications .

Chemical Reactions Analysis

Types of Reactions

Hydromorphone-D3 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of hydrogen atoms with deuterium atoms.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pressure to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include deuterated analogs of hydromorphone, which are used in various pharmacokinetic and toxicological studies .

Scientific Research Applications

Hydromorphone-D3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Hydromorphone-D3 is structurally and functionally comparable to other deuterated opioids and non-opioid isotopically labeled compounds. Below is a detailed comparison:

Structural Analogs: Deuterated Opioids

Table 1: Comparison of Deuterated Opioid Internal Standards

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Application in LC-MS/MS
This compound C17H8D5ClN4O 329.79 3-hydroxy substitution, ketone group at C6 Quantification of hydromorphone in urine/plasma; used with phenyl-hexyl columns and methanol/formic acid mobile phases
Hydrocodone-D3 C18H21D3NO3* ~304.4 4,5-epoxy ring, hydroxyl group at C6 Internal standard for hydrocodone; co-analyzed with this compound using identical chromatographic conditions
Morphine-D3 C17H16D3NO3* ~289.3 Phenolic hydroxyl group at C3, no C6 substituent Quantification of morphine; requires hydrolysis of glucuronide conjugates prior to analysis
Codeine-D3 C18H18D3NO3* ~299.3 Methoxy group at C3, methyl substitution on nitrogen Used in multiplex opioid panels; elutes earlier than this compound due to polarity differences

*Molecular formulas for Hydrocodone-D3, Morphine-D3, and Codeine-D3 are inferred from and standard isotopic labeling practices.

Key Findings :

  • Chromatographic Behavior: this compound and Hydrocodone-D3 exhibit similar retention times under gradient elution (10–100% methanol with formic acid), but structural differences (e.g., ketone vs. hydroxyl groups) enable baseline separation on phenyl-hexyl columns .
  • Analytical Utility : this compound is critical for distinguishing hydromorphone from its metabolites (e.g., hydromorphone-3-glucuronide), which undergo enzymatic hydrolysis during sample preparation .

Functional Analogs: Non-Opioid Deuterated Standards

Table 2: Comparison with Non-Opioid Deuterated Compounds

Compound Molecular Formula Molecular Weight (g/mol) Parent Drug Class Application
This compound C17H8D5ClN4O 329.79 Opioid agonist Toxicological screening, pharmacokinetic studies
Tadalafil-D3 C22H16D3N3O4 392.43 PDE5 inhibitor Quantification of tadalafil in pharmacokinetic studies
4-Hydroxy Mephenytoin-D3 C12H9D3N2O3 223.2* Anticonvulsant metabolite Analysis of mephenytoin metabolism in cytochrome P450 studies

*Calculated based on molecular formula.

Key Findings :

  • Versatility : While structurally distinct, deuterated standards like Tadalafil-D3 and this compound share the same principle: isotopic labeling minimizes ion suppression and enhances signal specificity in MS .
  • Matrix Compatibility : this compound is validated in urine and plasma , whereas Tadalafil-D3 is typically used in serum for erectile dysfunction drug monitoring .

Research Findings and Methodological Insights

LC-MS/MS Performance: A 2023 study demonstrated that this compound achieved >95% recovery in urine samples using a phenyl-hexyl column and methanol/formic acid mobile phases, with a limit of quantification (LOQ) of 0.3 μg/mL .

Plasma Analysis: this compound enabled precise quantification of hydromorphone at 2.5 ng/mL in human plasma, with a signal-to-noise ratio >10:1 using a Waters Quattro Micro mass spectrometer .

Biological Activity

Hydromorphone-D3, a deuterated form of hydromorphone, is a potent opioid analgesic used primarily for managing moderate to severe pain. This article explores its biological activity, pharmacokinetics, metabolism, and clinical implications based on diverse research findings.

Overview of this compound

Hydromorphone is a semi-synthetic derivative of morphine, characterized by its high potency and efficacy in pain relief. This compound, specifically, is utilized in pharmacokinetic studies as an internal standard due to its stable isotopic labeling. It aids in the quantification of hydromorphone and its metabolites in biological samples.

Pharmacokinetics

Absorption and Bioavailability
Hydromorphone exhibits variable oral bioavailability ranging from 13% to 62%, influenced by factors such as first-pass metabolism. The primary metabolic pathway involves glucuronidation to form hydromorphone-3-glucuronide (HM3G), which accounts for over 95% of the administered dose .

Pharmacokinetic Parameters
The pharmacokinetics of this compound have been studied extensively. Key parameters include:

ParameterValue
Cmax (ng/mL) 286.1 (hydromorphone)
AUC0-last (ng·h/mL) 6.6 (placebo phase)
t1/2 (hours) 2.3 (after IV dose)
Volume of Distribution 302.9 L

These parameters indicate rapid absorption and elimination, making hydromorphone suitable for acute pain management .

Metabolism

Hydromorphone is primarily metabolized in the liver via UDP-glucuronosyltransferase enzymes, particularly UGT2B7. The major metabolite, HM3G, is known for its neuroexcitatory properties and potential role in opioid tolerance and hyperalgesia .

Metabolic Pathways

  • Glucuronidation : Forms hydromorphone-3-glucuronide.
  • Minor Pathways : Includes CYP-mediated metabolism to norhydromorphone.

Case Studies and Clinical Findings

Several studies have highlighted the clinical implications of this compound:

  • Rifampin Interaction Study : A study demonstrated that rifampin significantly reduced the plasma concentrations of hydromorphone by approximately 43% when administered orally, indicating a substantial interaction that clinicians should consider when prescribing hydromorphone alongside enzyme inducers .
  • Animal Studies : In guinea pigs, pharmacokinetic assessments showed that hydromorphone maintained effective plasma concentrations for extended periods post-administration, suggesting its utility in veterinary medicine for pain management .

Adverse Effects and Considerations

While hydromorphone is effective for pain relief, it carries risks typical of opioid medications, including dependency and adverse effects such as sedation and respiratory depression. Special populations, such as those with hepatic impairment, may require dosage adjustments due to altered pharmacokinetics .

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for quantifying Hydromorphone-D3 in pharmacokinetic studies, and how do deuterium labeling effects influence assay parameters?

this compound, a deuterated internal standard, is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterium labeling reduces isotopic interference with non-deuterated analytes, improving specificity. However, researchers must validate ion suppression/enhancement effects caused by matrix components (e.g., plasma proteins) and ensure chromatographic separation of isotopologues . Stability studies under varying pH and temperature conditions are critical to confirm the compound’s integrity during sample preparation .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for this compound recovery in biological matrices?

SPE optimization involves selecting sorbent chemistry (e.g., mixed-mode cationic exchange) compatible with this compound’s hydrophobicity and ionization properties. Method validation should include recovery rates (≥80%), matrix effect evaluation (<15% variability), and cross-reactivity testing with structurally similar opioids (e.g., morphine-D3). Protocols from Phenomenex SPE cartridges, as cited in toxicology studies, provide a benchmark for reproducibility .

Q. What are the critical parameters for ensuring this compound stability in long-term storage for longitudinal studies?

Stability requires storage at -80°C in inert containers (e.g., amber glass vials) to prevent photodegradation and adsorption. Accelerated stability tests (e.g., 40°C for 4 weeks) should confirm no significant degradation (<10% loss). Freeze-thaw cycles (≥3 cycles) must be evaluated to mimic real-world handling .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across studies be resolved through meta-analytical frameworks?

Discrepancies in bioavailability or half-life data often arise from methodological variations (e.g., SPE efficiency, ionization settings). Researchers should apply weighted least-squares regression to harmonize datasets, adjusting for covariates like sample preparation protocols and LC-MS/MS calibration curves. Transparent reporting of extraction yields and ion ratios is essential for cross-study validity .

Q. What experimental designs are optimal for isolating isotopic effects of this compound in metabolic pathway studies?

Isotopic effects (e.g., kinetic isotope effects in CYP450 metabolism) require controlled in vitro models (e.g., hepatocyte incubations) with parallel assays of non-deuterated hydromorphone. Researchers should quantify deuterium retention ratios using high-resolution MS and apply Michaelis-Menten kinetics to differentiate metabolic rates. Replicate experiments (n ≥ 6) are necessary to account for biological variability .

Q. How do researchers address ethical and reproducibility challenges when using this compound in clinical trial biomarker studies?

Ethical protocols must align with regulatory guidelines (e.g., HPRA for medical devices) to ensure participant safety and data integrity. Reproducibility hinges on open-access sharing of SPE protocols, raw MS spectra, and stability datasets. Researchers should adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition, as emphasized in NIH and EU funding frameworks .

Q. What statistical methods are recommended for resolving false-positive/false-negative results in this compound-based opioid screening assays?

Bayesian hierarchical models can reduce false positives by integrating prior probabilities of opioid prevalence in the study population. Receiver operating characteristic (ROC) curves should be generated using cross-validated thresholds for signal-to-noise ratios. Researchers must report limits of detection (LOD) and quantification (LOQ) with 95% confidence intervals .

Q. Methodological Considerations

  • Data Validation : Ensure raw data (e.g., chromatograms, calibration curves) are archived in repositories like Zenodo or Figshare, adhering to journal-specific mandates .
  • Replication Protocols : Document SPE and MS parameters using the Minimum Information About a Bioanalytical Method (MIABM) guidelines to enable independent replication .
  • Literature Gaps : Prioritize studies comparing this compound with emerging isotopically labeled standards (e.g., Carbon-13 variants) to address unresolved questions about deuterium’s impact on assay robustness .

Properties

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLOADHCBXTIJK-HOSVTXOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016149
Record name Hydromorphone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-37-2
Record name Hydromorphone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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